Benzyl Methyl Carbonate

Descripción general

Descripción

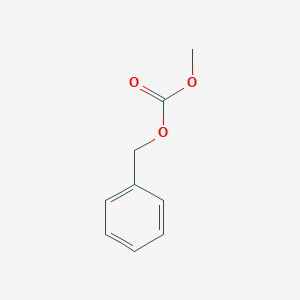

Benzyl methyl carbonate, also known as carbonic acid, methyl phenylmethyl ester, is an organic compound with the molecular formula C9H10O3. It is a carbonate ester derived from benzyl alcohol and methyl carbonate. This compound is of interest due to its applications in organic synthesis and its potential use as a protecting group for alcohols and amines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl methyl carbonate can be synthesized through the reaction of benzyl alcohol with dimethyl carbonate. This reaction typically occurs in the presence of a base such as sodium methoxide or an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction conditions often involve mild temperatures and short reaction times to achieve high yields and selectivity .

Industrial Production Methods: In an industrial setting, the continuous flow organocatalyzed methoxycarbonylation of benzyl alcohol derivatives with dimethyl carbonate is a preferred method. This process utilizes dimethyl carbonate as both a reagent and solvent, along with an organocatalyst, to produce this compound efficiently .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl methyl carbonate undergoes various chemical reactions, including:

Nucleophilic substitution: It can react with nucleophiles such as amines to form carbamates.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce benzyl alcohol and methanol.

Transesterification: It can participate in transesterification reactions with other alcohols to form different carbonate esters.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include primary and secondary amines, with reactions typically occurring under mild conditions.

Hydrolysis: Acidic or basic conditions are used, with catalysts such as hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts like titanium alkoxides or organotin compounds are often employed.

Major Products Formed:

Nucleophilic substitution: Carbamates

Hydrolysis: Benzyl alcohol and methanol

Transesterification: Various carbonate esters

Aplicaciones Científicas De Investigación

Scientific Research Applications

BMC has numerous applications in scientific research, particularly in chemistry and biology:

- Protecting Group in Organic Synthesis: BMC is widely used as a protecting group for alcohols and amines. This application facilitates the synthesis of complex molecules by preventing unwanted reactions during subsequent steps .

- Precursor for Biologically Active Compounds: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, BMC is utilized in the preparation of various drug candidates due to its ability to modify functional groups selectively .

- Catalytic Reactions: BMC has been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to produce biphenyl compounds. These reactions demonstrate BMC's utility in generating complex organic structures under mild conditions .

Industrial Applications

In industrial settings, Benzyl Methyl Carbonate finds applications across various sectors:

- Production of Polymers: BMC is used as a building block in polymer chemistry, contributing to the development of new materials with desirable properties.

- Lubricants and Solvents: Its stability and reactivity make it suitable for use as a solvent in chemical processes and as an additive in lubricants .

Case Studies

Case Study 1: Synthesis of Diarylmethanes

In a study focusing on the selective synthesis of (benzyl)biphenyls using BMC as a coupling partner with phenylboronic acids, researchers achieved high yields under optimized conditions. The reaction demonstrated BMC's effectiveness as a versatile reagent in cross-coupling chemistry .

Case Study 2: Protecting Group Efficiency

Research has shown that BMC can effectively protect hydroxyl groups during carbohydrate synthesis. The selective removal of BMC without affecting other functional groups illustrates its utility in complex organic syntheses .

Mecanismo De Acción

The mechanism of action of benzyl methyl carbonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of carbamates or other derivatives. This reactivity is exploited in its use as a protecting group, where it temporarily masks functional groups during synthetic procedures.

Comparación Con Compuestos Similares

- Benzyl ethyl carbonate

- Benzyl propyl carbonate

- Methyl phenyl carbonate

Comparison: Benzyl methyl carbonate is unique due to its specific reactivity and selectivity in nucleophilic substitution reactions. Compared to benzyl ethyl carbonate and benzyl propyl carbonate, it offers different steric and electronic properties, which can influence the outcome of chemical reactions. Methyl phenyl carbonate, while similar, has different solubility and reactivity profiles due to the absence of the benzyl group.

Actividad Biológica

Benzyl methyl carbonate (BMC) is an organic compound with significant applications in organic synthesis and catalysis. This article explores its biological activity, focusing on its synthesis, catalytic properties, and potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

This compound is an alkyl methyl carbonate with the molecular formula . It features a benzyl group attached to a methyl carbonate moiety, which contributes to its reactivity and utility in various chemical transformations.

Synthesis of this compound

This compound can be synthesized through several methods, including:

- Transesterification : Using dimethyl carbonate (DMC) in the presence of catalysts such as K2CO3 or zeolites. This method typically yields BMC along with other byproducts like dibenzyl carbonate and benzyl methyl ether depending on reaction conditions .

- Electrocatalytic Synthesis : Recent studies have demonstrated the electrocatalytic production of BMC from benzyl alcohol and CO2 using ordered mesoporous carbon embedded with copper nanoparticles (Cu/OMC). The optimal yield achieved was 69.7% under specific electrochemical conditions .

Catalytic Activity

This compound exhibits notable catalytic properties, particularly in reactions involving alcohols. It serves as a versatile intermediate in the synthesis of various organic compounds:

- Cross-Coupling Reactions : BMC has been utilized in Pd-catalyzed Suzuki coupling reactions, facilitating the formation of biphenyl compounds. This reaction demonstrates BMC's ability to act as a coupling partner, showcasing its reactivity in forming complex organic structures .

- Carboxymethylation : BMC can be produced through carboxymethylation reactions mediated by solid acid catalysts, which convert bio-derived alcohols into useful alkyl methyl carbonates .

Case Studies

- Electrocatalytic Synthesis :

- Catalytic Reactions :

Table 1: Yields of this compound from Different Catalysts

| Catalyst Type | Yield (%) |

|---|---|

| K2CO3 | Varies (up to 96% with optimal conditions) |

| NaY Zeolite | 94% |

| Cu/OMC-3 | 69.7% |

Table 2: Reaction Conditions for Electrocatalytic Synthesis

| Parameter | Value |

|---|---|

| Current Density | 6.11 mA/cm² |

| CO2 Pressure | 1 atm |

| Benzyl Alcohol Concentration | 0.15 mol/L |

| Solvent | MeCN |

Propiedades

IUPAC Name |

benzyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-9(10)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEPKHDCMGFQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928021 | |

| Record name | Benzyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13326-10-8 | |

| Record name | Carbonic acid, methyl phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013326108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes benzyl methyl carbonate a useful reagent in palladium-catalyzed reactions?

A1: this compound serves as an effective benzylation reagent in the presence of palladium catalysts. Research indicates that palladium complexes, particularly those with bisphosphine ligands like DPPF (1,1'-Bis(diphenylphosphino)ferrocene), can cleave the benzylic C-O bond in BMC. [, ] This cleavage facilitates the transfer of the benzyl group to various nucleophiles, enabling reactions like benzylation of malonates, amines, and phenols. [] The choice of ligand significantly influences the reaction outcome, with DPEphos (bis[(2-diphenylphosphino)phenyl] ether) proving superior for reactions involving amines and phenols. []

Q2: Can you provide an example of this compound's application in synthesizing complex molecules?

A2: Certainly. [] describes a method for the regioselective C3-benzylation of indoles using this compound. This reaction is valuable because it provides access to a diverse range of 3-benzylindolenine products, which are important structural motifs in many biologically active compounds. The reaction proceeds under mild conditions and exhibits broad substrate scope, highlighting the utility of BMC in complex molecule synthesis.

Q3: Beyond its role as a benzylating agent, are there other applications for this compound?

A4: Research highlights the potential of BMC in electrocatalysis. [] explored its use in the electrocatalytic synthesis of this compound from benzyl alcohol and carbon dioxide. By embedding copper nanoparticles within an ordered mesoporous carbon material, researchers created a catalyst (Cu/OMC-X) capable of efficiently facilitating this reaction. This finding suggests a potential avenue for utilizing BMC in CO2 fixation strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.